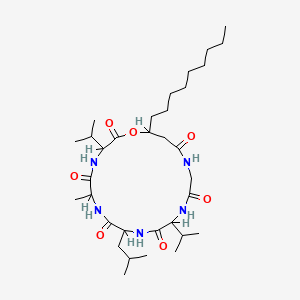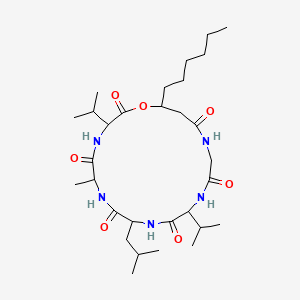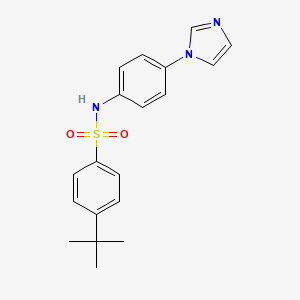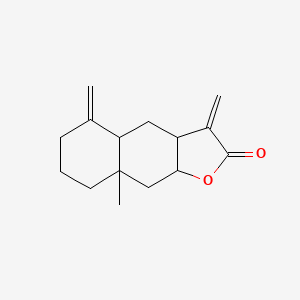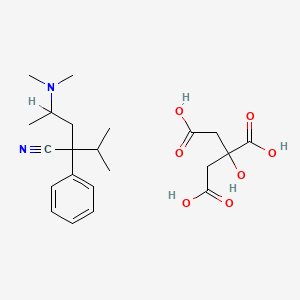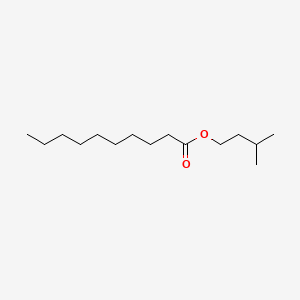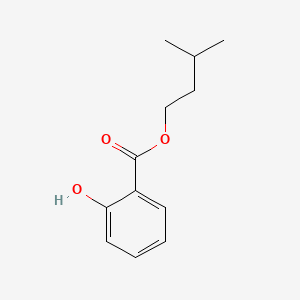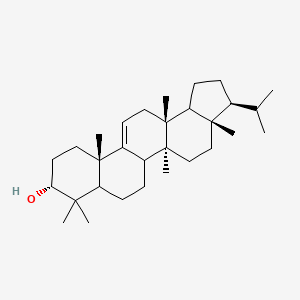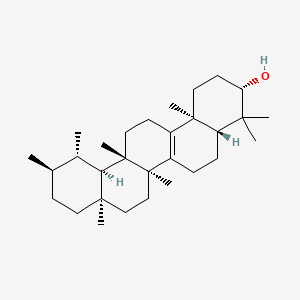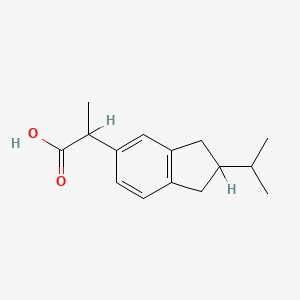
Isoprofen
概要
説明
イブプロフェンは、鎮痛作用と解熱作用を有する非ステロイド性抗炎症薬 (NSAID) です。一般的に、痛みを和らげ、発熱を下げ、炎症を軽減するために使用されます。イブプロフェンは、関節炎、月経痛、その他の筋肉骨格系疾患などの治療に効果的であることで知られています。
2. 製法
合成経路と反応条件: イブプロフェンの合成は、通常、以下の手順を伴います。
フリーデル・クラフツアシル化: ベンゼンは、三塩化アルミニウムの存在下でイソブチリルクロリドとアシル化されて、イソブチルベンゼンを生成します。
ダルゼン反応: 次に、イソブチルベンゼンはダルゼン反応にかけられて、α, β-エポキシエステルを生成します。
加水分解と脱炭酸: エポキシエステルは加水分解され、脱炭酸されて、アルデヒド中間体を生成します。
工業生産方法: イブプロフェンの工業生産では、効率と収率を高めるために、多くの場合、連続フロー化学が採用されています。 この方法により、反応条件をより適切に制御することができ、副反応のリスクを低減できます .
反応の種類:
酸化: イブプロフェンは、酸化されてヒドロキシ誘導体を生成する可能性があります。
還元: イブプロフェンの還元は、アルコール誘導体の生成につながる可能性があります。
置換: イブプロフェンは、特に求電子置換反応において、置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやニトロ化剤などの試薬は、置換反応に使用されます。
主な生成物:
酸化: イブプロフェンのヒドロキシ誘導体。
還元: アルコール誘導体。
4. 科学研究への応用
イブプロフェンは、科学研究において幅広い用途があります。
化学: NSAID合成と反応機構の研究におけるモデル化合物として使用されます。
生物学: 細胞プロセスと炎症経路に対するその影響について調査されています。
医学: 痛み、炎症、発熱の治療における治療効果について広く研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROFEN typically involves the following steps:
Friedel-Crafts Acylation: Benzene undergoes acylation with isobutyryl chloride in the presence of aluminum trichloride to form isobutylbenzene.
Darzens Reaction: Isobutylbenzene is then subjected to the Darzens reaction to produce an α, β-epoxy ester.
Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield the aldehyde intermediate.
Carbonylation: The aldehyde is then carbonylated with carbon monoxide in the presence of a palladium catalyst to form this compound.
Industrial Production Methods: The industrial production of this compound often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for better control of reaction conditions and reduces the risk of side reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form hydroxy derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products:
Oxidation: Hydroxy derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
科学的研究の応用
ISOPROFEN has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of NSAID synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating pain, inflammation, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
イブプロフェンは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ (COX) を阻害することにより、その効果を発揮します。プロスタグランジンは、痛み、炎症、発熱の仲介物質です。 COX を阻害することで、イブプロフェンはプロスタグランジンの産生を抑制し、それによって痛みと炎症を和らげます .
類似の化合物:
イブプロフェン: 鎮痛作用と抗炎症作用が同様の、もう1つの広く使用されているNSAIDです。
ナプロキセン: イブプロフェンよりも作用時間が長いことで知られています。
ジクロフェナク: より強力ですが、消化器系の副作用のリスクが高いことが関連付けられています。
イブプロフェンの独自性: イブプロフェンは、効力と安全性のバランスのとれたプロファイルが特徴です。 他のNSAIDと比較して、消化器系の副作用のリスクが比較的低く、効果的な痛みを和らげます .
類似化合物との比較
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ISOPROFEN.
Diclofenac: More potent but associated with higher risks of gastrointestinal side effects.
Uniqueness of this compound: this compound is unique in its balanced profile of efficacy and safety. It provides effective pain relief with a relatively lower risk of gastrointestinal side effects compared to other NSAIDs .
特性
CAS番号 |
57144-56-6 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17) |
InChIキー |
RYDUZJFCKYTEHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
正規SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(2-isopropyl-5-indanyl)propionic acid 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt 2-(2-isopropylindan-5-yl)propionic acid UP 517-03 UP-517-03 UP-51703 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

